Cas no 2229130-37-2 (1-bromo-4-(4-nitrobutyl)benzene)

1-ブロモ-4-(4-ニトロブチル)ベンゼンは、芳香族ブロモ化合物とニトロアルカンの特性を併せ持つ有機中間体です。ベンゼン環にブロモ基と4-ニトロブチル基がパラ位に結合した構造を有し、分子式はC10H12BrNO2で表されます。本品の特徴として、反応性の高いブロモ基とニトロ基を同時に有するため、パラジウムカップリング反応や還元反応など多様な有機合成反応における有用な出発原料となります。特に医農薬中間体や機能性材料の合成において、分子骨格構築のための重要なビルディングブロックとして活用可能です。高い純度と安定性を備えており、有機合成化学の研究開発分野で幅広い応用が期待されます。

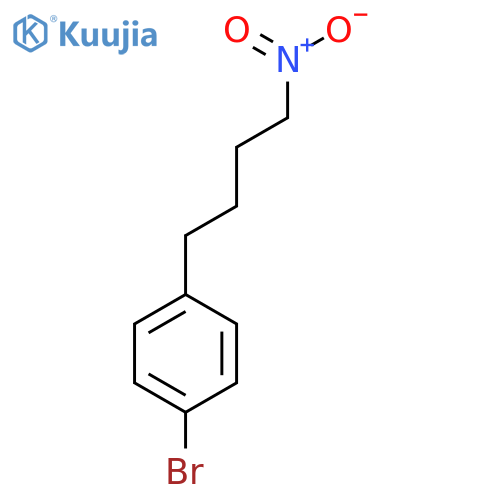

2229130-37-2 structure

商品名:1-bromo-4-(4-nitrobutyl)benzene

1-bromo-4-(4-nitrobutyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-bromo-4-(4-nitrobutyl)benzene

- EN300-1934905

- 2229130-37-2

-

- インチ: 1S/C10H12BrNO2/c11-10-6-4-9(5-7-10)3-1-2-8-12(13)14/h4-7H,1-3,8H2

- InChIKey: ISPIXGQEIBDPNK-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)CCCC[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 257.00514g/mol

- どういたいしつりょう: 257.00514g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

1-bromo-4-(4-nitrobutyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1934905-5.0g |

1-bromo-4-(4-nitrobutyl)benzene |

2229130-37-2 | 5g |

$2940.0 | 2023-05-31 | ||

| Enamine | EN300-1934905-1.0g |

1-bromo-4-(4-nitrobutyl)benzene |

2229130-37-2 | 1g |

$1014.0 | 2023-05-31 | ||

| Enamine | EN300-1934905-5g |

1-bromo-4-(4-nitrobutyl)benzene |

2229130-37-2 | 5g |

$2940.0 | 2023-09-17 | ||

| Enamine | EN300-1934905-2.5g |

1-bromo-4-(4-nitrobutyl)benzene |

2229130-37-2 | 2.5g |

$1988.0 | 2023-09-17 | ||

| Enamine | EN300-1934905-1g |

1-bromo-4-(4-nitrobutyl)benzene |

2229130-37-2 | 1g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1934905-10g |

1-bromo-4-(4-nitrobutyl)benzene |

2229130-37-2 | 10g |

$4360.0 | 2023-09-17 | ||

| Enamine | EN300-1934905-0.5g |

1-bromo-4-(4-nitrobutyl)benzene |

2229130-37-2 | 0.5g |

$974.0 | 2023-09-17 | ||

| Enamine | EN300-1934905-10.0g |

1-bromo-4-(4-nitrobutyl)benzene |

2229130-37-2 | 10g |

$4360.0 | 2023-05-31 | ||

| Enamine | EN300-1934905-0.05g |

1-bromo-4-(4-nitrobutyl)benzene |

2229130-37-2 | 0.05g |

$851.0 | 2023-09-17 | ||

| Enamine | EN300-1934905-0.25g |

1-bromo-4-(4-nitrobutyl)benzene |

2229130-37-2 | 0.25g |

$933.0 | 2023-09-17 |

1-bromo-4-(4-nitrobutyl)benzene 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

2229130-37-2 (1-bromo-4-(4-nitrobutyl)benzene) 関連製品

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬